molecular formula C22H19N3O4S3 B2599438 Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1260928-18-4

Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

Cat. No. B2599438
CAS RN: 1260928-18-4
M. Wt: 485.59
InChI Key: LQVKBFVUONRAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C22H19N3O4S3 and its molecular weight is 485.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Systems Development

Researchers have synthesized and characterized various compounds similar to "Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate" to create heterocyclic systems. These systems are crucial for developing new pharmaceuticals and materials with potential applications in medicine and industry. The synthesis processes often involve multiple steps, including the reaction of acetoacetic esters and the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among others (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial Agents

Compounds derived from or related to "Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate" have been investigated for their antimicrobial properties. These compounds have been synthesized and screened for antibacterial and antifungal activities against various pathogens, indicating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antitumor Activity

Research has also focused on synthesizing and evaluating the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which are structurally related to "Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate." These studies indicate that certain derivatives exhibit potent anticancer activity, comparable to established chemotherapy drugs, against several human cancer cell lines (Hafez & El-Gazzar, 2017).

Cooperative Motion in Amorphous Polymers

In the realm of materials science, derivatives of the mentioned compound have been utilized in studies exploring the cooperative motion of polar side groups in amorphous polymers. These studies contribute to our understanding of the physicochemical properties of polymeric materials and their potential applications in optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

properties

IUPAC Name

methyl 4-[[2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S3/c1-29-21(28)14-4-6-15(7-5-14)23-18(26)13-32-22-24-17-9-12-31-19(17)20(27)25(22)10-8-16-3-2-11-30-16/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVKBFVUONRAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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